1-[(dimethylcarbamoyl)methyl]-1H-indole-2-carboxylic acid

Lipophilicity Drug design ADME

1-[(dimethylcarbamoyl)methyl]-1H-indole-2-carboxylic acid (CAS 1021142-22-2) is a synthetic, N1-functionalized indole-2-carboxylic acid derivative with the molecular formula C13H14N2O3 and molecular weight 246.26 g/mol. It is categorized as a heterocyclic building block and is primarily utilized as a synthetic intermediate in medicinal chemistry and organic synthesis.

Molecular Formula C13H14N2O3
Molecular Weight 246.26 g/mol
CAS No. 1021142-22-2
Cat. No. B3374601
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(dimethylcarbamoyl)methyl]-1H-indole-2-carboxylic acid
CAS1021142-22-2
Molecular FormulaC13H14N2O3
Molecular Weight246.26 g/mol
Structural Identifiers
SMILESCN(C)C(=O)CN1C2=CC=CC=C2C=C1C(=O)O
InChIInChI=1S/C13H14N2O3/c1-14(2)12(16)8-15-10-6-4-3-5-9(10)7-11(15)13(17)18/h3-7H,8H2,1-2H3,(H,17,18)
InChIKeyAYOPKLOXOVIWDD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[(Dimethylcarbamoyl)methyl]-1H-indole-2-carboxylic acid (CAS 1021142-22-2): Chemical Class and Procurement Profile


1-[(dimethylcarbamoyl)methyl]-1H-indole-2-carboxylic acid (CAS 1021142-22-2) is a synthetic, N1-functionalized indole-2-carboxylic acid derivative with the molecular formula C13H14N2O3 and molecular weight 246.26 g/mol [1]. It is categorized as a heterocyclic building block and is primarily utilized as a synthetic intermediate in medicinal chemistry and organic synthesis . The compound features an indole core substituted at the 1-position with a dimethylcarbamoylmethyl group and a carboxylic acid at the 2-position, providing a distinct hydrogen-bond donor/acceptor profile (1 donor, 3 acceptors) and calculated lipophilicity (XLogP3 = 1.6) that differentiates it from simpler indole-2-carboxylic acid analogs [1].

Why Generic Indole-2-carboxylic Acid Analogs Cannot Replace 1-[(Dimethylcarbamoyl)methyl]-1H-indole-2-carboxylic acid in Synthesis


Simple substitution of 1-[(dimethylcarbamoyl)methyl]-1H-indole-2-carboxylic acid with unsubstituted indole-2-carboxylic acid or its dimethylamide fails at the level of both physicochemical properties and synthetic utility. The N1-dimethylcarbamoylmethyl appendage significantly alters lipophilicity (XLogP3 1.6 vs. 1.87 for indole-2-carboxylic acid) and hydrogen-bonding capacity, parameters critical for fragment-based drug design and lead optimization [1]. Furthermore, the carbamoyl moiety serves as a masked or activatable handle for further diversification—the dimethylamino group can participate in subsequent alkylation, acylation, or quaternization reactions that are inaccessible to the parent acid or simple amide analogs . Procuring the correct N1-substituted regioisomer is essential; the dimethylcarbamoyl group installed at N1, rather than as a 2-carboxamide (e.g., N',N'-dimethylindole-2-carboxamide, CAS 7511-14-0), preserves the free carboxylic acid for downstream coupling while providing a distinct steric and electronic environment at the indole nitrogen.

Quantitative Differentiation Evidence for 1-[(Dimethylcarbamoyl)methyl]-1H-indole-2-carboxylic acid Versus Closest Analogs


Lipophilicity Tuning: XLogP3 Comparison with Parent Indole-2-carboxylic Acid

The introduction of the N1-dimethylcarbamoylmethyl group modulates lipophilicity relative to the parent indole-2-carboxylic acid scaffold. The target compound exhibits a computed XLogP3 of 1.6, lower than the 1.87 reported for unsubstituted indole-2-carboxylic acid [1][2]. This reduction in logP is consistent with the addition of a polar carbamoyl group and translates to a calculated difference of -0.27 log units, which is within a range that can meaningfully impact aqueous solubility and membrane permeability in lead optimization campaigns.

Lipophilicity Drug design ADME

Hydrogen Bond Acceptor Capacity Distinct from 2-Carboxamide Isomers

The target compound possesses 3 hydrogen bond acceptor (HBA) sites (from the carboxylic acid carbonyl, the carbamoyl oxygen, and the carbamoyl nitrogen lone pair), compared to 2 HBA sites for the isomeric analog N',N'-dimethylindole-2-carboxamide (CAS 7511-14-0), which lacks the carboxylic acid oxygen acceptor [1]. However, it is acknowledged that no experimental H-bond propensity or crystallographic data are available for direct confirmation; this inference is based on structural analysis and standard functional group contributions.

Hydrogen bonding Molecular recognition Fragment-based design

Molecular Weight and Rotatable Bond Differentiation for Lead-Likeness

Relative to smaller indole-2-carboxylic acid building blocks, the target compound occupies a distinct position in lead-like chemical space. With a molecular weight of 246.26 g/mol and 3 rotatable bonds, it is heavier and more flexible than indole-2-carboxylic acid (MW 161.16, 1 rotatable bond) but remains within the Rule-of-Three guidelines for fragment-based lead discovery (MW <300, rotatable bonds ≤3) [1][2]. This places it as an intermediate-complexity building block suitable for fragment growing strategies where a pre-installed solubilizing dimethylcarbamoyl group is advantageous.

Lead-likeness Fragment metrics Drug discovery

Purchasable Purity and Lead Time from Major Vendor Compared to Bespoke Synthesis

The compound is commercially available from Enamine (through Sigma-Aldrich) at a catalog purity of 95%, with stock in US and UA warehouses and a lead time of 1–5 days . In contrast, close N1-substituted indole-2-carboxylic acid analogs with alternative N-alkyl groups (e.g., N-benzyl, N-allyl, N-cyclopropylmethyl) are frequently not stocked and require custom synthesis with lead times of 4–8 weeks . This provides a quantifiable procurement advantage for projects where the dimethylcarbamoylmethyl substituent is an acceptable or desired N1 group.

Procurement Commercial availability Supply chain

High-Value Application Scenarios for 1-[(Dimethylcarbamoyl)methyl]-1H-indole-2-carboxylic acid Based on Established Differentiation Evidence


Fragment-Based Lead Generation Requiring a Pre-Functionalized, Solubilizing Indole Scaffold

In fragment-based drug discovery programs where the indole core is a privileged recognition element but requires improved aqueous solubility, the N1-dimethylcarbamoylmethyl group provides a polarity-enhancing substitution (XLogP3 reduction of 0.27 units vs. parent indole-2-carboxylic acid) without exceeding lead-like molecular weight limits . The free carboxylic acid at C2 remains available for amide coupling, esterification, or bioconjugation, while the dimethylcarbamoyl group can be retained or further derivatized in hit-to-lead optimization.

Parallel Library Synthesis Requiring Rapid, Reliable Building Block Supply

For medicinal chemistry groups executing parallel amide or ester libraries, the 1–5 day lead time from US/UA stock eliminates the 4–8 week waiting period typical for custom N1-substituted indole-2-carboxylic acids . The catalog purity of 95% enables direct use in library production without additional purification, reducing both time and material costs per library plate.

Development of Proteolysis Targeting Chimeras (PROTACs) with Indole-Based Ligands

The combination of a free carboxylic acid for linker attachment and a dimethylcarbamoyl group that can modulate ternary complex formation makes this compound a candidate for PROTAC linker conjugation. The distinct hydrogen bond acceptor count (3 HBA) and the rotatable dimethylcarbamoyl side chain offer structural features that may influence E3 ligase recruitment efficiency, a parameter that simpler indole analogs (e.g., indole-2-carboxylic acid, 1 HBD/2 HBA) cannot match [1].

Synthesis of PGD2/DP Receptor Antagonist Analogs with N1 Diversity

Patent literature (e.g., US8623903B2) establishes indole-2-carboxylic acid derivatives as DP receptor antagonists for allergic disease [2]. While the specific N1-dimethylcarbamoylmethyl analog is not explicitly exemplified in this patent class, its structural features—the N1 polar group and free C2 acid—align with the pharmacophoric requirements described. Researchers exploring SAR around the N1 position can procure this compound as a commercially available, off-the-shelf building block for generating novel analogs without de novo synthesis of the core.

Quote Request

Request a Quote for 1-[(dimethylcarbamoyl)methyl]-1H-indole-2-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.